3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one
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Overview
Description
3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one is a chemical compound with the molecular formula C10H16N4OS It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3,3-Dimethyl-1-((4-methyl-4h-1,2,4-triazol-3-yl)thio)butan-2-one has several scientific research applications:
Agriculture: It is used as a plant growth regulator, promoting root development and influencing hormone levels in plants.
Pharmaceuticals: The compound is investigated for its potential antimicrobial and antifungal properties.
Materials Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-((4-methyl-
Properties
Molecular Formula |
C9H15N3OS |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3,3-dimethyl-1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butan-2-one |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)7(13)5-14-8-11-10-6-12(8)4/h6H,5H2,1-4H3 |
InChI Key |
ILIRKMIMCWQYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=CN1C |
Origin of Product |
United States |
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